4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine
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Overview
Description
4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties
Preparation Methods
The synthesis of 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Piperidine substitution: The piperidine moiety is introduced through a nucleophilic substitution reaction, where the brominated pyrimidine reacts with piperidine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is used in the design and synthesis of novel drugs with potential therapeutic effects, such as anti-cancer and anti-inflammatory agents.
Chemical Biology: It serves as a tool compound for studying biological processes and pathways, particularly those involving pyrimidine derivatives.
Pharmacology: Researchers use this compound to investigate its pharmacokinetics and pharmacodynamics, as well as its interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine include other pyrimidine derivatives, such as:
5-Bromo-2-(piperidin-1-yl)pyrimidine: This compound shares a similar structure but lacks the oxyalkyl group.
4-(5-Bromopyrimidin-2-yl)morpholine: This compound has a morpholine ring instead of a piperidine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyridine ring attached to the pyrimidine core and exhibit similar pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5O/c1-12(2)16-19-6-5-15(22-16)23-7-3-4-13(10-23)11-24-17-20-8-14(18)9-21-17/h5-6,8-9,12-13H,3-4,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZBWZBKBRGDEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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